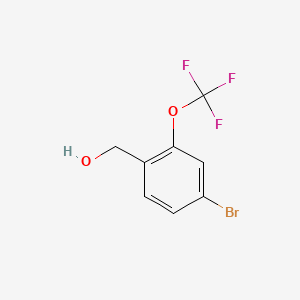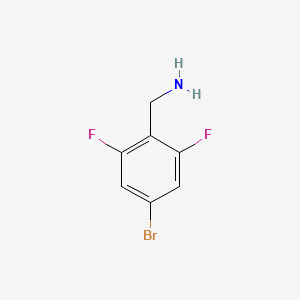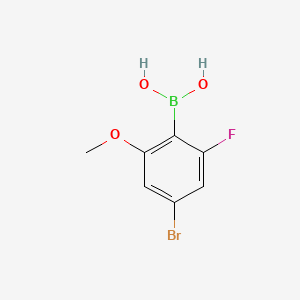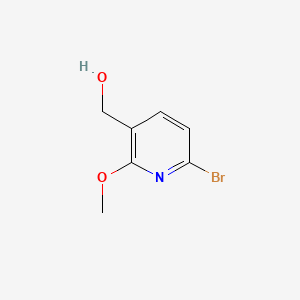
(6-Bromo-2-methoxypyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Bromo-2-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1802489-60-6 . It has a molecular weight of 218.05 . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The IUPAC name for this compound is (6-bromo-2-methoxypyridin-3-yl)methanol . The InChI code is 1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 . The InChI key is MTHRVTUIZBUYCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 218.05 g/mol . The exact mass is 216.97384 g/mol . The compound has a topological polar surface area of 42.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bond counts .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds demonstrate the importance of specific substitutions on pyridine rings. For instance, the synthesis of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its mono-hydrobromide monohydrate variant showcases different sites of protonation and distinct intermolecular hydrogen bonding patterns, underscoring the compound's utility in studying molecular conformations and bonding interactions (Böck et al., 2021).
Chemical Transformations and Reactions
Chemical transformations, such as the total synthesis of biologically active natural products, illustrate the role of methoxypyridinyl compounds in constructing complex molecular architectures. This is highlighted by the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related starting materials, showcasing the compound's potential in organic synthesis and drug discovery (Akbaba et al., 2010).
Catalysis and Material Science
In material science and catalysis, compounds with methoxypyridinyl groups are pivotal in developing novel catalysts. For example, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y serves as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the compound's importance in environmental chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
Analytical and Spectroscopic Applications
Analytical and spectroscopic studies, such as the vibrational, electronic, and NMR spectral analysis of related compounds, provide detailed insights into their molecular structure and dynamics, facilitating the understanding of their chemical behavior and interaction with different substances. This is exemplified in the DFT calculations and spectroscopic analysis of 3-chloro-6-methoxypyridazine, which helps elucidate the structural and electronic properties of similar compounds (Chamundeeswari et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (6-Bromo-2-methoxypyridin-3-yl)methanol are currently unknown. This compound is a heterocyclic building block , and its specific targets would depend on the context of its use, such as the specific reactions it is involved in or the biological systems it interacts with.
Mode of Action
The mode of action of (6-Bromo-2-methoxypyridin-3-yl)methanol is not well-documented. As a building block, it can participate in various chemical reactions to form more complex molecules. Its bromine atom introduces a site for potential substitution reactions, while the methoxy group adds a donating functionality that can influence reactivity.
Biochemical Pathways
It’s worth noting that this compound could be involved in the suzuki-miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Pharmacokinetics
Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and excretion .
Action Environment
The action of (6-Bromo-2-methoxypyridin-3-yl)methanol can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . Its efficacy and action could also be influenced by the specific conditions of the reactions it is involved in, such as the presence of other reactants, catalysts, or inhibitors.
properties
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRVTUIZBUYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methoxypyridin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

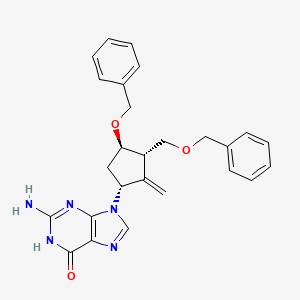
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

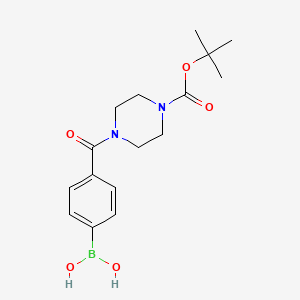




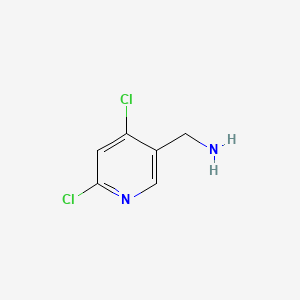
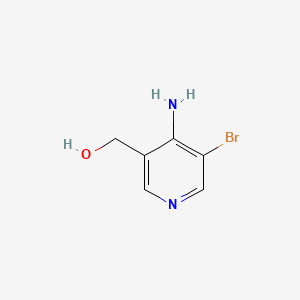
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
